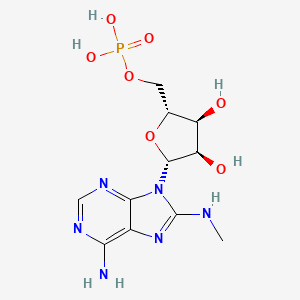
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 6-position and a phenylsulfanyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptopyrimidine with phenyl iodide in the presence of a base, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Hydroxy-5-(phenylsulfonyl)pyrimidin-4(3H)-one.
Reduction: Formation of 5-(Phenylsulfanyl)pyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidinones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and phenylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or interact with DNA, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenylsulfanyl-2,4-dihydroxypyrimidine
- 6-Hydroxy-5-(methylsulfanyl)pyrimidin-4(3H)-one
- 5-(Phenylsulfanyl)pyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Eigenschaften
| 183811-08-7 | |
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI-Schlüssel |
HBRYVNFLHJOOTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(N=CNC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

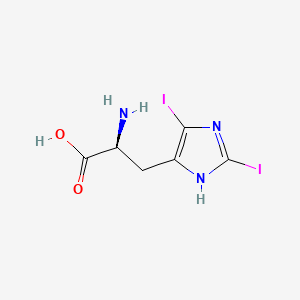
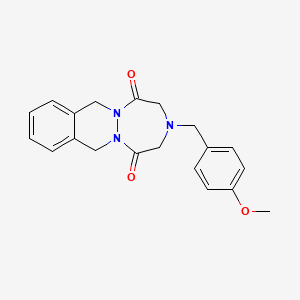

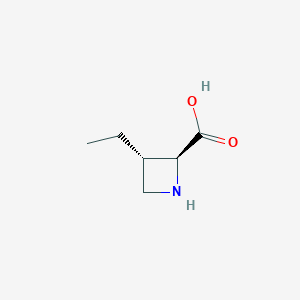

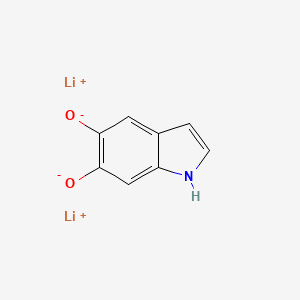

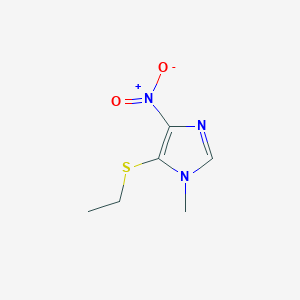
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)

